3,4-dichloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide
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Overview
Description
3,4-dichloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide: is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide typically involves multiple steps:
Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate. This can be achieved by reacting 4-methylphenylamine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the benzotriazole derivative.
Chlorination: The benzotriazole intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the desired positions.
Coupling with Benzamide: The chlorinated benzotriazole is then coupled with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorine positions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and protein binding due to its potential to form stable complexes with biological macromolecules.
Medicine
In medicine, derivatives of this compound may be investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide
- 2,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
Compared to similar compounds, 3,4-dichloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide is unique due to the presence of the benzotriazole moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances the compound’s versatility in various applications.
Properties
Molecular Formula |
C21H14Cl3N5OS |
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Molecular Weight |
490.8 g/mol |
IUPAC Name |
3,4-dichloro-N-[[6-chloro-2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H14Cl3N5OS/c1-11-2-5-13(6-3-11)29-27-18-9-16(24)17(10-19(18)28-29)25-21(31)26-20(30)12-4-7-14(22)15(23)8-12/h2-10H,1H3,(H2,25,26,30,31) |
InChI Key |
GBGRODBIWBYIMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=S)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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